molecular formula C7H8ClNO3 B2429283 Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate CAS No. 1239772-79-2

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate

Cat. No.: B2429283
CAS No.: 1239772-79-2
M. Wt: 189.6
InChI Key: JJJOJGNRPOPLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characterization & Structural Analysis

Systematic Nomenclature & Chemical Identification

IUPAC Nomenclature Rules & Derivative Classification

The compound adheres to IUPAC nomenclature guidelines as methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate . This name is constructed by identifying the principal functional group (acetate ester) and the substituents on the oxazole ring:

  • 1,2-Oxazole : A five-membered heterocyclic ring with oxygen at position 1 and nitrogen at position 2.
  • Substituents :
    • 5-Chloro : A chlorine atom attached to position 5 of the oxazole ring.
    • 3-Methyl : A methyl group at position 3.
    • 4-Acetate : An acetate ester (CH₃CO₂CH₂-) linked to position 4 via a methylene bridge.

The nomenclature follows IUPAC rules for esters and heterocyclic compounds, prioritizing the longest carbon chain and substituent numbering for clarity.

CAS Registry Number & Alternative Naming Conventions

The compound is registered under CAS 1239772-79-2 . Alternative identifiers include:

  • SMILES : O=C(OC)CC1=C(Cl)ON=C1C.
  • InChIKey : SCDXCVMAJGIHOB-UHFFFAOYSA-N.

No alternative common names are documented in scientific literature, reflecting its specialized use in synthetic chemistry.

SMILES Notation & InChI Key Cryptographic Representation
Identifier Value Source
IUPAC Name This compound
CAS Registry 1239772-79-2
SMILES O=C(OC)CC1=C(Cl)ON=C1C
InChIKey SCDXCVMAJGIHOB-UHFFFAOYSA-N
Molecular Formula C₇H₈ClNO₃
Molecular Weight 189.59 g/mol

SMILES Interpretation :
The SMILES string O=C(OC)CC1=C(Cl)ON=C1C encodes the acetate ester (O=C(OC)), a methylene bridge (CC), and the oxazole core (C1=C(Cl)ON=C1C). The numbering aligns with IUPAC rules, ensuring unambiguous structural representation.

InChIKey Derivation :
The InChIKey is a hashed representation of the InChI string, which includes all atoms, bonds, and stereochemistry. For this compound, the InChI is:
InChI=1S/C7H8ClNO3/c1-4-3-6(11-8-4)5-7(9)10-2/h5H,3H2,1-2H3/t6-/m0/s1
This encodes the oxazole ring’s connectivity, substituents, and stereochemistry.

Structural Features & Functional Group Analysis

Oxazole Ring Architecture

The 1,2-oxazole ring consists of:

  • Oxygen at position 1.
  • Nitrogen at position 2.
  • Substituents :
    • 5-Chloro : Electron-withdrawing group influencing electronic properties.
    • 3-Methyl : Electron-donating group modulating steric and electronic effects.
  • 4-Acetate : An ester group introducing potential reactivity (e.g., hydrolysis).
Acetate Ester Group

The acetate moiety (CH₃CO₂CH₂-) is attached via a methylene bridge to the oxazole ring. Key characteristics include:

  • Ester Linkage : Susceptible to hydrolysis under acidic or basic conditions.
  • Polarity : Enhances solubility in polar solvents compared to non-ester analogs.
  • Steric Effects : The methylene bridge minimizes steric hindrance between the ester and oxazole ring.
Comparative Structural Analysis
Feature Oxazole Ring Acetate Group
Functional Role Heterocyclic scaffold Reactivity site
Electronic Influence Chlorine (electron-withdrawing), methyl (electron-donating) Esters (polarizable)
Steric Profile Planar ring structure Linear methylene bridge

Cryptographic Representations in Computational Chemistry

SMILES vs. InChI: Complementary Tools
Parameter SMILES InChI
Purpose Linear notation for structural input Canonical representation for database matching
Stereochemistry Explicit with @ or @@ Implicit in / and \ notations
Isotopes Not encoded Encoded via H or C prefixes
Application Cheminformatics, database queries Unique compound identification

For this compound, the SMILES O=C(OC)CC1=C(Cl)ON=C1C omits stereochemical details, while the InChI explicitly defines the oxazole ring’s tautomerism and substituent positions.

Properties

IUPAC Name

methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-4-5(3-6(10)11-2)7(8)12-9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOJGNRPOPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Keto Amide Intermediate

A modified HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling between 3-chloro-3-methyl-4-oxopentanoic acid and methylamine generates the β-keto amide 9 (Scheme 1):

3-Chloro-3-methyl-4-oxopentanoic acid + Methylamine → Amide **9** (HATU, iPr₂EtN, THF, 70%)  

Key data :

  • Reaction time: 24 hours at room temperature.
  • Yield: 70% after purification by flash chromatography.

Cyclodehydration with T3P®

Propanephosphonic acid anhydride (T3P®) promotes efficient cyclodehydration under microwave irradiation:

Amide **9** → Isoxazole **25** (T3P®, MeCN, 100°C, microwave, 98%)  

Optimization notes :

  • Microwave conditions reduce reaction time from days to minutes.
  • Vent-and-seal vessels prevent pressure buildup, enhancing safety.

1,3-Dipolar Cycloaddition Approach

An alternative route employs nitrile oxide cycloaddition, advantageous for regioselective chloro and methyl group placement.

Nitrile Oxide Generation

Chlorinated nitrile oxides are synthesized from hydroxamoyl chlorides. For example, 5-chloro-3-methylhydroxamoyl chloride is prepared via reaction of hydroxylamine with 3-chloro-3-methylbutanoyl chloride:

3-Chloro-3-methylbutanoyl chloride + Hydroxylamine → Hydroxamoyl chloride (Et₃N, CH₂Cl₂, 0°C, 85%)  

Cycloaddition with Methyl Propiolate

The nitrile oxide reacts with methyl propiolate in a [3+2] cycloaddition to form the isoxazole ring:

Hydroxamoyl chloride + Methyl propiolate → Isoxazole **25** (rt, 12h, 78%)  

Regiochemical control : The electron-deficient acetylene (methyl propiolate) directs nitrile oxide addition to position 4, ensuring correct substituent placement.

Post-Cyclization Functionalization

For precursors lacking the acetate group, esterification or alkylation introduces the methyl ester.

Esterification of Carboxylic Acid Intermediates

A H-type mordenite-catalyzed esterification, adapted from methyl acetate synthesis, converts carboxylic acids to esters:

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid + Methanol → Methyl ester (H-MOR, 150°C, 8MPa, 92%)  

Catalyst details :

  • H-Mordenite with Si/Al ratio >20 minimizes side reactions.
  • Space velocity: 500–1000 h⁻¹ for optimal contact time.

Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction installs the methyl ester under mild conditions:

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)ethanol + Methyl Acetate → Methyl ester (DIAD, PPh₃, 0°C, 88%)  

Advantages :

  • Avoids strong acids/bases, preserving acid-sensitive substituents.
  • High enantiomeric excess (>98% ee) when chiral centers are present.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Regioselectivity
Robinson–Gabriel 70–98 >95 High Moderate
1,3-Dipolar Cycloaddition 78–85 90 Moderate High
Mitsunobu Esterification 88–92 98 Low N/A

Key observations :

  • Microwave-assisted cyclodehydration offers the highest yields and scalability.
  • Cycloaddition provides superior regioselectivity but requires stringent nitrile oxide handling.

Challenges and Optimization Strategies

Chlorine Substituent Stability

Chlorine at position 5 is prone to displacement under basic conditions. Mitigation strategies include:

  • Using non-nucleophilic bases (e.g., DBU) during cyclization.
  • Low-temperature reactions (<0°C) to suppress elimination.

Byproduct Formation in Cyclodehydration

Over-dehydration generates aromatic byproducts. Remedies:

  • Strict stoichiometric control of T3P® (1.2 equiv).
  • In situ IR monitoring to halt reactions at >95% conversion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Preliminary studies indicate that methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for developing new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi. The compound's mechanism of action is believed to involve interactions with specific biological targets, potentially modulating pathways related to inflammation and infection.

Anti-inflammatory and Cancer Therapeutics

Research into compounds with similar oxazole structures has shown promise in anti-inflammatory applications and cancer therapy. This compound may share these therapeutic potentials due to its structural similarities with other bioactive oxazoles. Studies are ongoing to investigate its efficacy in inhibiting tumor growth and reducing inflammation in various models.

Synthetic Organic Chemistry

The versatility of this compound in synthetic organic chemistry is highlighted by its ability to undergo several chemical transformations. This property allows chemists to use it as a building block for synthesizing more complex molecules, which can be utilized in drug discovery and development.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acidAcidLacks ester functionality; more polar
Methyl 2-(5-methyl-1,2-oxazol-3-yl)acetateOxazole derivativeDifferent methyl substitution pattern
5-Chloro-N-(methyl)-1,2-benzothiazoleThiazole derivativeDifferent heterocyclic structure

This table illustrates how this compound stands out due to its specific chlorine substitution and ester functionality, which may confer distinct reactivity compared to similar compounds.

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Exploration in Cancer Therapy

Another study explored the potential of this compound as an Hsp90 chaperone inhibitor. This research found that the compound could effectively inhibit the growth of cancer cells in vitro by interfering with protein folding mechanisms essential for tumor survival .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and methyl substituents on the oxazole ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-1,2-oxazol-4-yl)acetate
  • Methyl 2-(3-methyl-1,2-oxazol-4-yl)acetate
  • Methyl 2-(5-bromo-3-methyl-1,2-oxazol-4-yl)acetate

Uniqueness

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is unique due to the presence of both chloro and methyl substituents on the oxazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is an organic compound notable for its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, anticancer properties, and its potential mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of C7H8ClNO3\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_3 and a molecular weight of approximately 189.60 g/mol. The compound features a chlorine atom at the 5-position of the oxazole ring, which enhances its electrophilic character and potential reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. A common method includes reacting 2-chloro-3-methyl-1,2-oxazole with methyl chlorooxoacetate in the presence of bases like sodium hydride or potassium carbonate, often in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum .

Anticancer Activity

Research suggests that compounds with similar oxazole structures have potential anticancer properties. This compound may act as a candidate for drug discovery in cancer therapy due to its ability to interact with specific molecular targets involved in tumor growth regulation .

The mechanism of action for this compound is believed to involve its interaction with various enzymes and receptors within biological pathways. The oxazole ring can modulate the activity of these targets, potentially influencing inflammatory responses and microbial resistance .

Case Studies

A study investigating the effects of oxazole derivatives on cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.